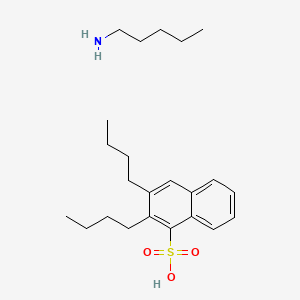

Dibutylnaphthalenesulfonic acid, amylamine salt

説明

ジブチルナフタレンスルホン酸アミルアミン塩は、分子式C23H37NO3Sの化学化合物です。ナフタレンスルホン酸の誘導体であり、ナフタレン環はブチル基で置換され、スルホン酸はアミルアミンで中和されています。この化合物は、その界面活性剤としての特性で知られており、さまざまな産業用途で使用されています。

特性

CAS番号 |

67970-29-0 |

|---|---|

分子式 |

C23H37NO3S |

分子量 |

407.6 g/mol |

IUPAC名 |

2,3-dibutylnaphthalene-1-sulfonic acid;pentan-1-amine |

InChI |

InChI=1S/C18H24O3S.C5H13N/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;1-2-3-4-5-6/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);2-6H2,1H3 |

InChIキー |

HCRGLFLHIVXTRY-UHFFFAOYSA-N |

正規SMILES |

CCCCCN.CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジブチルナフタレンスルホン酸アミルアミン塩の合成には、いくつかの段階が含まれます。

アルキル化: ナフタレンは、硫酸などの触媒の存在下でブタノールとアルキル化されて、ジブチルナフタレンを形成します。

スルホン化: 次に、ジブチルナフタレンは濃硫酸を使用してスルホン化されて、スルホン酸基が導入されます。

工業生産方法

工業的な設定では、ジブチルナフタレンスルホン酸アミルアミン塩の生産は、同様の段階に従いますが、より大規模に行われます。反応は、高収率と純度を確保するために、温度、圧力、反応時間を正確に制御した大型反応器で行われます。 最終生成物は、通常、結晶化またはその他の分離技術によって精製されます .

化学反応の分析

科学研究への応用

ジブチルナフタレンスルホン酸アミルアミン塩は、科学研究において幅広い用途を持っています。

化学: これは、さまざまな化学反応や製剤における界面活性剤および乳化剤として使用されます。

生物学: この化合物の界面活性剤特性は、生物学的アッセイや細胞培養の用途に役立ちます。

医学: ミセルを形成し、疎水性薬物の溶解性を高める能力により、薬物送達システムにおける潜在的な使用が検討されています。

科学的研究の応用

Dibutylnaphthalenesulfonic acid, amylamine salt has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: The compound’s surfactant properties make it useful in biological assays and cell culture applications.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance solubility of hydrophobic drugs.

Industry: The compound is used in the production of detergents, wetting agents, and dispersants in various industrial processes

作用機序

ジブチルナフタレンスルホン酸アミルアミン塩の作用機序は、主にその界面活性剤特性に関連しています。この化合物は表面張力を低下させ、疎水性分子と親水性分子の両方と相互作用し、安定化することができます。 この特性は、乳化から薬物送達まで、さまざまな用途で使用されています .

類似化合物との比較

類似化合物

ジブチルナフタレンスルホン酸ナトリウム: 構造は似ていますが、アミルアミンではなくナトリウムを対イオンとして使用しています。

ブチルナフタレンスルホン酸ナトリウム塩: ナトリウムを対イオンとする別の類似化合物。

ナフタレンスルホン酸誘導体: さまざまなアルキル基または官能基を持つさまざまな誘導体

独自性

ジブチルナフタレンスルホン酸アミルアミン塩は、アミルアミン対イオンの存在によってユニークです。これは、ナトリウムまたはその他の対イオンと比較して、異なる溶解性と相互作用特性を与える可能性があります。 この独自性は、これらの特性が有利となる特定の用途に適しています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。